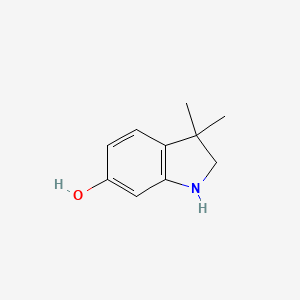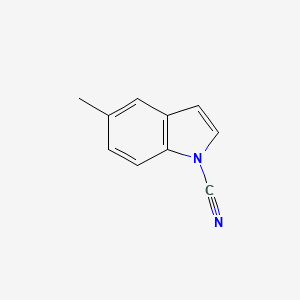
5-Methyl-1H-indole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the 5-position and a cyano group at the 1-position of the indole ring, making it an important intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indole-1-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 5-methylindole with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 5-Methyl-1H-indole-1-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyanoindole: Similar structure but lacks the methyl group at the 5-position.
1-Methyl-1H-indole-5-carbonitrile: Similar but with a methyl group at the 1-position instead of the 5-position.
Indole-5-carbonitrile: Lacks the methyl group entirely.
Uniqueness
5-Methyl-1H-indole-1-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the indole ring. This combination enhances its reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C10H8N2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3 |
Clave InChI |
UZJARPWZAUQIEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
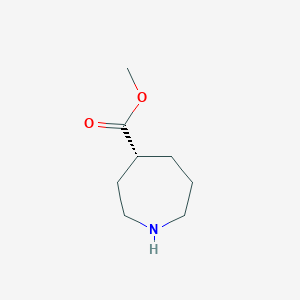
![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)


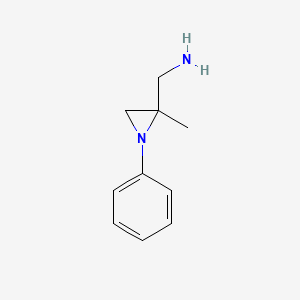
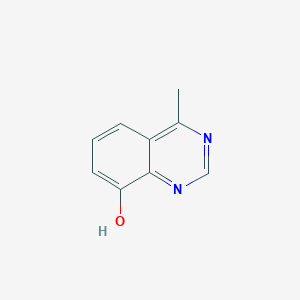
![6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)
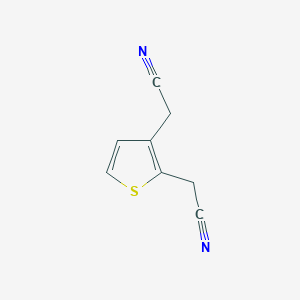

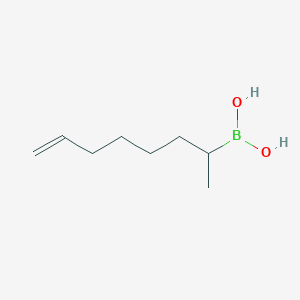
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
